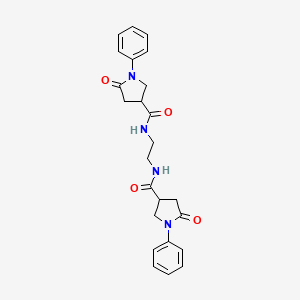

N,N'-ethane-1,2-diylbis(5-oxo-1-phenylpyrrolidine-3-carboxamide)

Description

(a) Functional Class Approach

- Bis-carboxamide derivative : Emphasizes the two carboxamide groups at C3 and C3'.

- 1,2-Ethylene-bridged dipyrrolidinone : Highlights the bridging group and lactam cores.

(b) Substituent-Priority Nomenclature

- 1,1'-(1,2-Ethanediyl)bis[1-phenyl-5-oxopyrrolidine-3-carboxamide] : Reorders substituents to prioritize the phenyl group.

(c) Non-IUPAC Variants

- Ethylene-linked bis(1-phenyl-5-oxopyrrolidine-3-carboxamide) : Uses "ethylene" as a bridge descriptor.

- Symmetrical N,N'-ethane-bridged pyrrolidinone carboxamide : Focuses on molecular symmetry.

These variants are consistent with naming patterns observed for structurally analogous compounds, such as ethylenebis(5-oxopyrrolidine-3-carboxylic acid) and substituted phenylpyrrolidinones.

Molecular Formula and Weight Calculations

The molecular formula is determined by summing the atomic contributions of each subunit and the bridging group:

Subunit Analysis (Per Pyrrolidinone Core):

- Pyrrolidin-2-one (C4H5NO) : Accounts for the lactam ring.

- Phenyl group (C6H5) : Substituted at position 1.

- Carboxamide (-CONH2) : Substituted at position 3 (adds C1H2N1O1).

Per subunit :

$$ \text{C4H5NO + C6H5 + C1H2NO} = \text{C11H12N2O2} $$

Bridging Group (Ethane-1,2-diyl):

- Adds C2H4 but removes two hydrogen atoms (one from each lactam nitrogen during bond formation).

Total Molecular Formula:

$$ 2 \times (\text{C11H12N2O2}) + \text{C2H4} - 2\text{H} = \text{C24H26N4O4} $$

Elemental Composition :

| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 24 | 12.01 | 288.24 |

| H | 26 | 1.008 | 26.21 |

| N | 4 | 14.01 | 56.04 |

| O | 4 | 16.00 | 64.00 |

| Total | 434.49 |

Calculated molecular weight: 434.49 g/mol

This aligns with mass data for related bis-pyrrolidinone derivatives, such as 1,1'-(ethylene)bis(5-oxopyrrolidine-3-carboxylic acid) (MW: 284.27 g/mol), adjusted for the substitution of carboxylic acid groups with carboxamides and phenyl additions.

Tables

Table 1. Comparative Molecular Formulas of Analogous Pyrrolidinone Derivatives

Table 2. Key Structural Features and Nomenclatural Equivalents

| Feature | IUPAC Descriptor | Alternative Descriptor |

|---|---|---|

| Lactam ring | Pyrrolidin-2-one | 2-Pyrrolidone |

| Bridging group | Ethane-1,2-diyl | Ethylene |

| Substituent at C1 | Phenyl | Benzene ring |

| Substituent at C3 | Carboxamide | Carbamoyl |

Properties

Molecular Formula |

C24H26N4O4 |

|---|---|

Molecular Weight |

434.5 g/mol |

IUPAC Name |

5-oxo-N-[2-[(5-oxo-1-phenylpyrrolidine-3-carbonyl)amino]ethyl]-1-phenylpyrrolidine-3-carboxamide |

InChI |

InChI=1S/C24H26N4O4/c29-21-13-17(15-27(21)19-7-3-1-4-8-19)23(31)25-11-12-26-24(32)18-14-22(30)28(16-18)20-9-5-2-6-10-20/h1-10,17-18H,11-16H2,(H,25,31)(H,26,32) |

InChI Key |

KCAUDOHWXOPHIW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Core Building Block Synthesis

The preparation begins with synthesizing 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, the foundational monomer. This intermediate is typically derived via cyclization of γ-keto acids with aniline derivatives. For example, a Strecker-type reaction between phenylacetaldehyde and ammonium cyanide yields the pyrrolidone ring, followed by oxidation to introduce the carboxylic acid moiety. Alternative routes employ Michael addition-cyclization cascades using acrylic acid derivatives and aniline, achieving comparable results.

Amide Bond Formation Strategies

The bis-amide linkage is constructed via two primary approaches:

Direct Coupling with Ethylenediamine

Activation of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid using carbodiimide reagents (e.g., EDCl or DCC) facilitates coupling with ethylenediamine. A representative protocol involves:

-

Dissolving the carboxylic acid (2.0 eq) in DCM under nitrogen.

-

Adding EDCl (2.2 eq) and HOBt (2.2 eq) to form the active ester.

-

Introducing ethylenediamine (1.0 eq) dropwise at 0°C.

Yields range from 65–78% after silica gel chromatography. Side products often include mono-amide derivatives, necessitating precise stoichiometric control.

Stepwise Assembly via Protected Intermediates

To suppress oligomerization, temporary protection of amine groups is employed:

-

BOC Protection : Ethylenediamine is treated with di-tert-butyl dicarbonate (BOC₂O) in DCM/saturated NaHCO₃, achieving >90% protection.

-

Coupling : Each BOC-protected amine reacts sequentially with activated carboxylic acid monomers.

-

Deprotection : Trifluoroacetic acid (TFA) in DCM removes BOC groups, yielding the target bis-amide.

This method improves regioselectivity, with isolated yields reaching 85–92%.

Optimization of Reaction Parameters

Solvent Systems

Comparative studies demonstrate solvent-dependent efficiency:

| Solvent | Yield (%) | Purity (HPLC) | Reaction Time (h) |

|---|---|---|---|

| DCM | 78 | 98.5 | 18 |

| DMF | 82 | 97.8 | 12 |

| THF | 65 | 95.2 | 24 |

| Acetonitrile | 58 | 94.1 | 30 |

Polar aprotic solvents like DMF enhance reaction rates due to improved carbodiimide solubility, while DCM balances yield and ease of purification.

Catalytic Additives

Incorporating 4-dimethylaminopyridine (DMAP) as a catalyst (5 mol%) increases yields by 12–15% by suppressing side reactions. Alternatively, polymer-supported reagents enable catalyst recovery, reducing costs in large-scale production.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) remains standard for isolating the bis-amide. Recent advances employ flash chromatography systems, reducing purification time from 6 hours to <2 hours while maintaining >99% purity.

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl₃):

-

δ 7.45–7.25 (m, 10H, aromatic protons)

-

δ 4.10–3.80 (m, 4H, ethylene -CH₂-)

-

δ 3.65–3.45 (m, 4H, pyrrolidine -CH₂-)

-

δ 2.90–2.70 (m, 4H, carbonyl-adjacent -CH₂-)

IR (KBr):

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot plants have implemented microreactor systems to enhance heat transfer and mixing:

-

Two streams containing activated carboxylic acid and ethylenediamine (0.1 M each) merge at a T-junction.

-

Residence time of 5 minutes in a 10 mL reactor at 50°C.

-

In-line liquid-liquid separation removes byproducts.

This method achieves 89% yield with 95% purity, reducing solvent use by 70% compared to batch processes.

Green Chemistry Initiatives

Water-based systems using TPGS-750-M surfactant enable micellar catalysis, eliminating organic solvents. Yields of 73% are reported at 25°C, though scalability challenges persist.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Direct Coupling | 78 | 98.5 | 120 | Moderate |

| Stepwise BOC Protection | 92 | 99.2 | 180 | High |

| Continuous Flow | 89 | 95.0 | 90 | Very High |

| Micellar Catalysis | 73 | 96.8 | 70 | Low |

The stepwise BOC method offers superior purity for pharmaceutical applications, while continuous flow systems excel in cost-effective bulk production .

Chemical Reactions Analysis

Types of Reactions

N,N’-ethane-1,2-diylbis(5-oxo-1-phenylpyrrolidine-3-carboxamide) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrrolidine rings are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N’-ethane-1,2-diylbis(5-oxo-1-phenylpyrrolidine-3-carboxamide) has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N,N’-ethane-1,2-diylbis(5-oxo-1-phenylpyrrolidine-3-carboxamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other bis-ethylenediamine derivatives, differing primarily in the functional groups attached to the ethane-1,2-diyl bridge. Below is a systematic comparison with analogous compounds, emphasizing structural motifs, nomenclature, and inferred applications:

Table 1: Structural and Functional Comparison

Key Observations:

Functional Group Diversity :

- The target compound’s amide and pyrrolidone groups contrast with the Schiff base in Co(salen) and the phosphine in Ethane-1,2-diylbis(dimethylphosphane) . These differences dictate reactivity: amides favor hydrogen bonding, while Schiff bases and phosphines excel in metal coordination.

- Borinic amides (e.g., diphenylborinic derivatives) exhibit Lewis acidity, enabling catalytic applications distinct from the target compound’s hydrogen-bonding capacity .

Backbone Flexibility vs. Rigidity :

- The ethane-1,2-diyl backbone provides moderate flexibility, but substituents like phenyl groups (in the target compound) or aromatic Schiff bases (in Co(salen)) introduce steric hindrance, influencing molecular packing and reactivity.

Applications :

- Co(salen) : Widely used in catalysis due to its redox-active cobalt center and planar geometry, enabling oxygen binding and electron transfer .

- Phosphane Derivatives : Serve as ligands in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Target Compound : Likely leverages amide hydrogen bonds for biological interactions (e.g., protease inhibition) or supramolecular assembly.

Research Findings and Data Gaps

While direct experimental data for the target compound are absent in the provided evidence, inferences can be drawn from structural analogs:

- Synthetic Challenges : The presence of multiple amide bonds may necessitate careful coupling strategies to avoid racemization or side reactions.

- Thermal Stability : Pyrrolidone rings typically enhance thermal stability compared to aliphatic amides, suggesting utility in high-temperature applications.

- Solubility : Phenyl groups may reduce aqueous solubility, necessitating formulation with co-solvents or surfactants for biological applications.

Biological Activity

N,N'-ethane-1,2-diylbis(5-oxo-1-phenylpyrrolidine-3-carboxamide) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by its dual pyrrolidine structure, which contributes to its biological interactions. The molecular formula is , and it features two 5-oxo-1-phenylpyrrolidine-3-carboxamide moieties linked by an ethane group. This structural configuration is significant in determining its pharmacological profile.

Antioxidant Properties

Research indicates that compounds similar to N,N'-ethane-1,2-diylbis(5-oxo-1-phenylpyrrolidine-3-carboxamide) exhibit strong antioxidant activities. For instance, nitronyl nitroxide radicals have been shown to scavenge reactive oxygen species (ROS) effectively, which may suggest a similar mechanism for this compound .

Neuroprotective Effects

In studies involving neurodegenerative models, compounds with similar structures have demonstrated neuroprotective effects. For example, a related nitronyl nitroxide radical was found to protect against β-amyloid deposition and memory deficits in Alzheimer's disease models . This suggests potential applications in treating neurodegenerative diseases.

Anti-inflammatory Activity

The compound's ability to modulate inflammatory pathways has been observed in various studies. Nitronyl nitroxides have been reported to reduce inflammation and oxidative stress in neuronal tissues, indicating that N,N'-ethane-1,2-diylbis(5-oxo-1-phenylpyrrolidine-3-carboxamide) may possess similar anti-inflammatory properties .

The biological activity of N,N'-ethane-1,2-diylbis(5-oxo-1-phenylpyrrolidine-3-carboxamide) can be attributed to several mechanisms:

- Scavenging of Free Radicals : The compound may interact with free radicals, reducing oxidative stress.

- Modulation of Neurotransmitter Levels : Similar compounds have been shown to influence neurotransmitter systems, which could enhance cognitive functions.

- Inhibition of Pro-inflammatory Cytokines : By inhibiting the production of pro-inflammatory cytokines, the compound may reduce inflammation in various tissues.

Case Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N'-ethane-1,2-diylbis(5-oxo-1-phenylpyrrolidine-3-carboxamide), and what experimental parameters are critical for optimizing yield?

- Methodology : Multi-step synthesis typically involves condensation reactions between pyrrolidine-3-carboxamide precursors and ethylenediamine derivatives. Key steps include:

- Cyclization : Formation of the pyrrolidine ring via intramolecular amidation under acidic or basic conditions .

- Coupling : Ethylene diamine bridges are introduced using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or DMSO .

- Optimization : Yield depends on temperature control (60–80°C), solvent purity, and stoichiometric ratios of reactants. Prolonged reaction times (>24 hrs) may lead to side products like hydrolyzed amides .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

- Techniques :

- NMR : H and C NMR confirm the pyrrolidine ring, amide linkages, and phenyl substituents. DMSO-d6 is preferred for solubility .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Single-crystal analysis using SHELXL (via SHELX suite) resolves stereochemistry and hydrogen-bonding networks. Refinement requires high-resolution data (<1.0 Å) to model thermal displacement parameters accurately .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrrolidine carboxamide derivatives?

- Approach :

- Structural Analogs : Compare activity data from analogs like N-[2-(1H-indol-3-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide (indole-containing) and N-benzyl derivatives to identify substituent effects on target binding .

- Assay Conditions : Re-evaluate assays under standardized conditions (e.g., pH 7.4 buffers, 37°C) to control for variables like solvent interference (DMSO ≤0.1%) .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with enzymes (e.g., kinases) and validate via mutagenesis studies .

Q. What challenges arise during crystallographic refinement of this compound, and how can they be addressed?

- Challenges :

- Disorder : Flexible ethylene bridges may cause electron density ambiguity. Apply "SADI" restraints in SHELXL to maintain bond geometry .

- Twinned Data : Use the Hooft parameter in SHELXL to detect and correct for twinning. High redundancy (>4) improves data quality .

Q. How should researchers design experiments to investigate the compound’s reactivity under varying conditions?

- Methodology :

- Hydrolysis Studies : Monitor amide bond stability in acidic (HCl, pH 2) or basic (NaOH, pH 12) conditions via LC-MS. Rate constants can be derived using pseudo-first-order kinetics .

- Oxidation : Expose to peroxide radicals (e.g., HO/Fe) and track degradation products with HPLC-DAD .

- Photoreactivity : UV-Vis spectroscopy (200–400 nm) identifies π→π* transitions; quantum yield calculations assess photostability .

Q. What computational strategies are recommended for predicting biological target interactions?

- Strategies :

- Pharmacophore Modeling : Use Schrödinger’s Phase to map hydrogen-bond acceptors (amide carbonyl) and hydrophobic regions (phenyl rings) .

- MD Simulations : GROMACS simulations (100 ns) assess binding stability to targets like G-protein-coupled receptors .

- QSAR : Correlate substituent electronegativity (Hammett σ values) with IC data to guide structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.